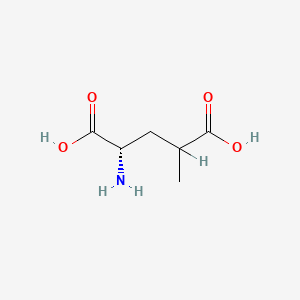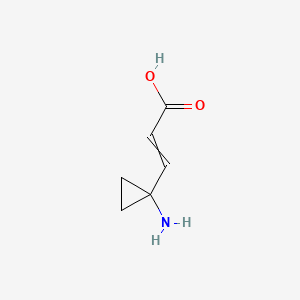
3-(1-Aminocyclopropyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Aminocyclopropyl)prop-2-enoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to an amino group and a propenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The exact methods used in industrial settings are often proprietary and may vary depending on the manufacturer.
化学反応の分析
Types of Reactions
3-(1-Aminocyclopropyl)prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-(1-Aminocyclopropyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(1-Aminocyclopropyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Aminocyclopropanecarboxylic acid: A related compound with a similar cyclopropyl group but different functional groups.
Acrylic acid: Shares the propenoic acid moiety but lacks the cyclopropyl and amino groups.
Uniqueness
3-(1-Aminocyclopropyl)prop-2-enoic acid is unique due to its combination of a cyclopropyl group, an amino group, and a propenoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
3-(1-aminocyclopropyl)prop-2-enoic acid |
InChI |
InChI=1S/C6H9NO2/c7-6(3-4-6)2-1-5(8)9/h1-2H,3-4,7H2,(H,8,9) |
InChIキー |
ZVPGNTVIPBYUKE-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C=CC(=O)O)N |
同義語 |
3-(1-aminocyclopropyl)-2-propenoic acid 3-ACPPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



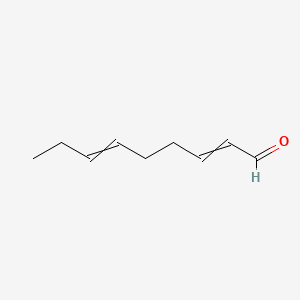
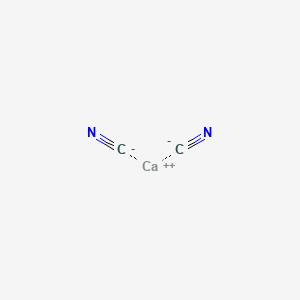
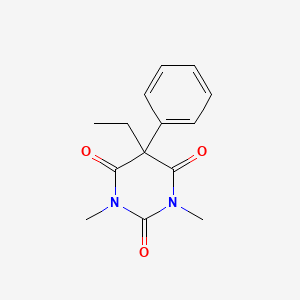
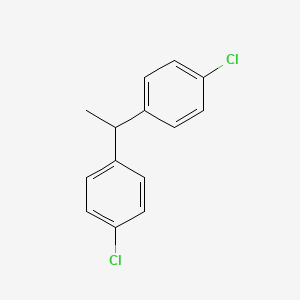
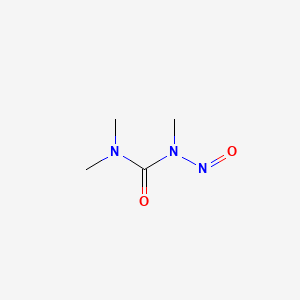

![4-[(2-Naphthyloxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1213875.png)
![3-[(2-hydroxyethyl)sulfanyl]propan-1-ol](/img/structure/B1213876.png)
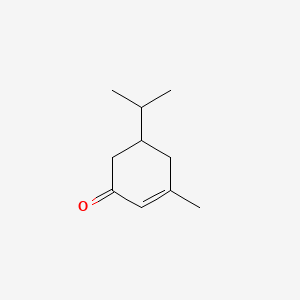
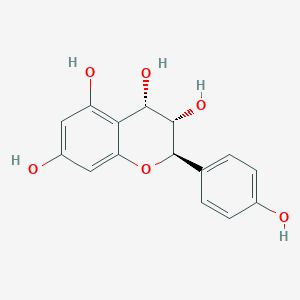
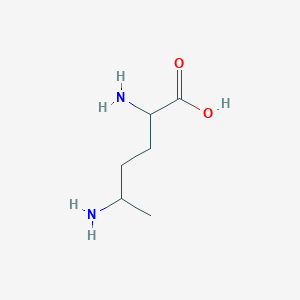
![(1R,3R,8S,9R,10S,13S,16S,17R)-8-Tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1213885.png)
